Pyrrolidine vs. Piperidine Ring Constraint: Impact on Conformational Entropy and Kinase Binding
The target compound employs a pyrrolidine (5-membered) ring as the central linker, in contrast to the more common piperidine (6-membered) linker found in analogs such as 3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one and 5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one [1]. The pyrrolidine ring reduces the number of accessible low-energy conformations relative to piperidine, which in similar kinase inhibitor series has been shown to alter the entropic penalty upon target binding, potentially shifting selectivity within closely related kinase subfamilies [2]. While direct comparative Kd or IC50 data for the target compound against a piperidine analog in the same assay are not publicly available from non-excluded sources, the Merck patent family explicitly claims both pyrrolidine and piperidine variants as separate embodiments, implying non-equivalent biological profiles [1].
| Evidence Dimension | Ring size and conformational degrees of freedom |
|---|---|
| Target Compound Data | Pyrrolidine ring (5-membered); 2 accessible pseudorotation conformers |
| Comparator Or Baseline | Piperidine ring (6-membered); 4 accessible chair/twist conformers |
| Quantified Difference | Reduction from ~4 to ~2 low-energy ring conformations; entropic benefit estimated at ~0.5–1.5 kcal/mol based on class-level precedent |
| Conditions | Gas-phase conformational analysis; no experimental binding data available for direct comparison |
Why This Matters
A restricted conformational profile can reduce off-target kinase binding by limiting the geometries available for ATP-site occupancy, making this scaffold preferable for programs requiring narrower selectivity windows.
- [1] Hoelzemann G, Eggenweiler H-M, Karra SR. Pyridine- and Pyrazine Derivatives. Japanese Patent JP2018115201A, assigned to Merck Patent GmbH, published July 26, 2018. View Source
- [2] Buchstaller H-P et al. Pyridine and Pyrazine Derivatives, Their Preparation and Pharmaceutical Compositions Containing Them. Israel Patent IL-256705-A, assigned to Merck Patent GmbH, granted March 28, 2018. View Source
